ヘキシル β-D-チオグルコピラノシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hexyl beta-D-thioglucopyranoside is a nonionic detergent used in membrane biochemistry due to its unique properties, which include high stability, cost-effectiveness, and superior solubilizing power for membrane proteins without inactivating them. It can be synthesized from glucose in several steps, showing potential usefulness in biological systems because of its electroneutrality, high solubility in water, and high critical micelle concentration. Its synthesis involves stereoselective methods, such as the Helferich method, and its surface and thermal properties have been extensively studied, including its ability to form thermotropic liquid crystals and its effects on surface tension and emulsification (Saito & Tsuchiya, 1984).

Synthesis Analysis

The synthesis of Hexyl beta-D-thioglucopyranoside and its analogs involves multiple steps starting from glucose, with overall yields around 80%. The critical micelle concentrations of its variants, such as n-hexyl-, n-heptyl-, n-octyl-, and n-nonyl-β-D-thioglucopyranoside, have been determined, highlighting their potential as effective nonionic detergents for biological applications (Saito & Tsuchiya, 1985).

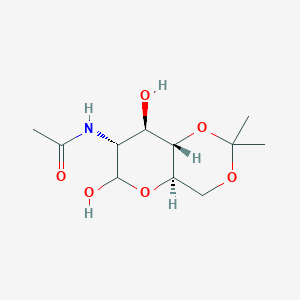

Molecular Structure Analysis

The molecular structure of Hexyl beta-D-thioglucopyranoside and related compounds has been elucidated using various spectroscopic and crystallographic techniques. The analysis reveals significant insights into the conformations and stereochemistry of these molecules, which are crucial for their functionality and interaction with biological membranes (Carter, Ruble, & Jeffrey, 1982).

Chemical Reactions and Properties

Hexyl beta-D-thioglucopyranoside participates in various chemical reactions, including those involving its thioglucopyranoside moiety, which is essential for its surfactant properties. These reactions are vital for modifying the compound to enhance its properties for specific applications, such as improving solubility or altering surface activity (Wu et al., 2019).

Physical Properties Analysis

The physical properties of Hexyl beta-D-thioglucopyranoside, including its ability to reduce surface tension and form thermotropic liquid crystals, have been studied. These properties are influenced by the alkyl chain length and contribute to its effectiveness as a detergent and its potential for forming liquid crystalline phases, which could have implications for its use in various biochemistry applications (Wu et al., 2019).

Chemical Properties Analysis

The chemical properties of Hexyl beta-D-thioglucopyranoside, such as its stability, reactivity, and interactions with proteins and lipids, make it an ideal candidate for use in membrane biochemistry. Its nonionic nature and resistance to inactivation by proteins underscore its utility in the solubilization and study of membrane proteins without affecting their activity (Saito & Tsuchiya, 1984).

科学的研究の応用

細胞溶解

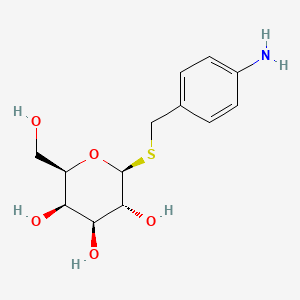

ヘキシル β-D-チオグルコピラノシド: は、細胞溶解手順で一般的に使用されます。細胞膜の分解を助け、タンパク質を変性させることなく、細胞内容物を放出します。 この特性は、さらなる分析のために無傷のタンパク質を必要とする研究に不可欠です {svg_1}.

膜タンパク質の可溶化

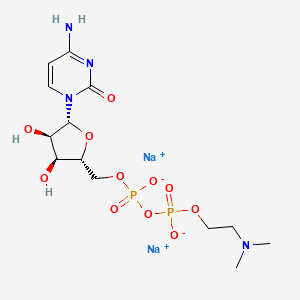

この化合物は、膜タンパク質の可溶化に特に効果的です。 タンパク質をネイティブな状態に維持します。これは、機能研究や実験中の生物学的活性の維持に不可欠です {svg_2}.

タンパク質結晶化

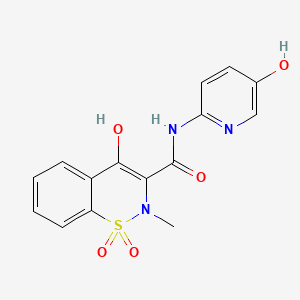

ヘキシル β-D-チオグルコピラノシド: は、タンパク質の結晶化に使用されます。 この手順は、X線結晶解析による構造解析に不可欠であり、研究者は原子レベルでタンパク質の三次元構造を決定することができます {svg_3}.

脂質二重層への再構成

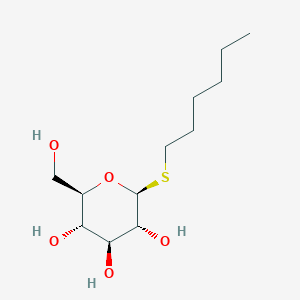

研究者は、ヘキシル β-D-チオグルコピラノシドを使用して、可溶化された膜タンパク質を脂質二重層に再構成します。 この再構成は、膜タンパク質の機能を、その自然な生息地を模倣した制御された環境で研究するために重要です {svg_4}.

タンパク質-タンパク質相互作用の研究

ヘキシル β-D-チオグルコピラノシドは、タンパク質のネイティブな状態を維持できるため、タンパク質-タンパク質相互作用の研究に優れたツールとなります。 これらの相互作用は、さまざまな生物学的プロセスを理解するために不可欠です {svg_5}.

病原性タンパク質の同定

ヘキシル β-D-チオグルコピラノシド: は、クラミジア・ニューモニエなどの病原体からのタンパク質を同定するための研究で使用されてきました。 これらのタンパク質を同定することで、病原体の生物学と潜在的な治療標的をより深く理解することができます {svg_6}.

作用機序

Target of Action

Hexyl β-D-Thioglucopyranoside primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.

Mode of Action

Hexyl β-D-Thioglucopyranoside interacts with its targets by solubilizing membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .

Pharmacokinetics

It is known to be water-soluble , which may influence its absorption and distribution in biological systems.

Result of Action

The primary result of Hexyl β-D-Thioglucopyranoside’s action is the solubilization and reconstitution of membrane proteins . This allows for the study of these proteins in their native state, thereby aiding in the understanding of their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexyl β-D-Thioglucopyranoside. For instance, the presence of ethylene glycol (EG) has been shown to affect the interfacial adsorption and micellar properties of similar alkylglucoside surfactants . .

生化学分析

Biochemical Properties

Hexyl beta-D-thioglucopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism of action of Hexyl beta-D-thioglucopyranoside involves its ability to solubilize membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .

Cellular Effects

Hexyl beta-D-thioglucopyranoside has profound effects on various types of cells and cellular processes. It influences cell function by disrupting hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins . This process can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Hexyl beta-D-thioglucopyranoside exerts its effects through specific binding interactions with biomolecules. Upon insertion into the lipid bilayer, it disrupts hydrophobic interactions between lipid molecules, leading to the solubilization of membrane proteins . This process does not cause denaturation or aggregation, making it suitable for various research applications .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFNYTMEOCLMPS-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1141862.png)

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)